molecular formula C20H19N3O3S B2383003 1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1090800-12-6

1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2383003
CAS No.: 1090800-12-6
M. Wt: 381.45
InChI Key: QCZVXGRHONVJLZ-UHFFFAOYSA-N
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Description

1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a phenylcarbamoyl group, a cyano group, a cyclopropyl group, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The cyano, cyclopropyl, and methylsulfanyl groups are introduced through specific reactions such as nucleophilic substitution and cyclopropanation.

    Carbamoylation: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carbamates, ureas.

Scientific Research Applications

1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylcarbamoyl)ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate: Similar in structure but may have different functional groups or substituents.

    Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

    Carbamoyl Compounds: Compounds containing the carbamoyl functional group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-anilino-1-oxopropan-2-yl) 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12(18(24)22-14-6-4-3-5-7-14)26-20(25)15-10-17(13-8-9-13)23-19(27-2)16(15)11-21/h3-7,10,12-13H,8-9H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZVXGRHONVJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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